molecular formula C7H11N3O2S B13944954 N,N,6-trimethylpyridazine-3-sulfonamide

N,N,6-trimethylpyridazine-3-sulfonamide

Cat. No.: B13944954
M. Wt: 201.25 g/mol
InChI Key: GMDGOMLYGPZSLK-UHFFFAOYSA-N
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Description

N,N,6-Trimethylpyridazine-3-sulfonamide is a chemical compound for research use only, intended for use by qualified scientists in laboratory settings. It is not for diagnostic, therapeutic, or any personal use. Sulfonamides are a significant class of synthetic compounds known for a broad spectrum of pharmacological activities. A primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase . This inhibited reaction is crucial for the bacterial synthesis of folate, which is a required cofactor for the synthesis of nucleic acids, thereby preventing bacterial cell division . Researchers are interested in sulfonamide derivatives to explore their potential as antibacterial agents and to understand their specific binding interactions with enzymes. Beyond their antimicrobial applications, sulfonamide-containing compounds are also investigated for other bioactivities, making them valuable building blocks in medicinal chemistry and drug discovery research . The structure of this particular compound, featuring a pyridazine ring system, may offer unique physicochemical and biological properties compared to more common pyridine or benzene-based sulfonamides. This product is presented as a key intermediate for researchers developing novel enzyme inhibitors or probing structure-activity relationships within this important class of bioactive molecules.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N,N,6-trimethylpyridazine-3-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-6-4-5-7(9-8-6)13(11,12)10(2)3/h4-5H,1-3H3

InChI Key

GMDGOMLYGPZSLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of N,N,6-Trimethylpyridazine-3-sulfonamide

General Synthetic Route Overview

The synthesis of this compound typically involves:

  • Starting from a pyridazine derivative bearing a methyl group at the 6-position.
  • Introduction of the sulfonamide group at the 3-position of the pyridazine ring.
  • Methylation of the sulfonamide nitrogen atoms to achieve the N,N-dimethyl substitution.

A common synthetic approach is the oxidative coupling of thiols and amines or the reaction of sulfonyl chlorides with amines under controlled conditions to form sulfonamide bonds in high yield.

Stepwise Preparation Details

Synthesis of Pyridazine-3-sulfonyl Chloride Intermediate
  • The starting pyridazine derivative (6-methylpyridazine) is subjected to chlorosulfonation at the 3-position.
  • Chlorosulfonic acid or sulfuryl chloride can be used to introduce the sulfonyl chloride group.
  • This intermediate is crucial for subsequent sulfonamide formation.
Formation of Pyridazine-3-sulfonamide
  • The sulfonyl chloride intermediate is reacted with dimethylamine or a suitable amine source to form the sulfonamide.
  • The reaction is typically carried out in an inert solvent such as methanol or dichloromethane at low temperatures to moderate temperatures (0–25 °C).
  • Ammonium carbamate or dimethylamine gas can serve as the amine source, providing the N,N-dimethyl substitution on the sulfonamide nitrogen.
Methylation of the Sulfonamide Nitrogen (If Required)
  • If the sulfonamide nitrogen is initially unsubstituted or monosubstituted, methylation is performed using methylating agents such as methyl iodide or dimethyl sulfate.
  • The reaction is often conducted in the presence of a base like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
  • Solid-phase methylation methods using reagents like dimethyl sulfate and bases (e.g., DBU) have been reported for related compounds and peptides, which may be adapted for this compound.

Industrial Scale Considerations

  • Large-scale synthesis employs optimized oxidative coupling reactions of thiols and amines to maximize yield and purity.
  • Methanol is commonly used as a solvent due to its polarity and ability to dissolve both reactants and products.
  • Reaction parameters such as temperature, pH, and reaction time are tightly controlled to prevent side reactions and degradation.

Reaction Conditions and Analytical Data

Reaction Conditions Summary

Step Reaction Type Reagents/Conditions Temperature Solvent Notes
1 Chlorosulfonation Chlorosulfonic acid or sulfuryl chloride 0–25 °C Dichloromethane or similar Formation of sulfonyl chloride intermediate
2 Sulfonamide formation Dimethylamine or ammonium carbamate 0–25 °C Methanol or DCM N,N-dimethyl sulfonamide formation
3 Methylation Methyl iodide or dimethyl sulfate + base RT to 50 °C Polar aprotic solvents (e.g., NMP) Optional step if sulfonamide N not fully methylated

Comparative Analysis with Related Sulfonamide Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Notable Properties
This compound C₇H₁₁N₃O₂S 217.25 Pyridazine N,N-dimethyl sulfonamide, 6-methyl High lipophilicity, moderate solubility
5-Amino-2,N,N-trimethyl-benzenesulfonamide C₉H₁₄N₂O₂S 214.28 Benzene 2,N,N-trimethyl, 5-amino Enhanced solubility (amino group)
N-Cyclohexyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide C₁₂H₂₀N₄O₂S 284.38 Pyridine N-cyclohexyl, 6-hydrazinyl, N-methyl Chelating potential, bulky substituents
  • The pyridazine core in this compound introduces two adjacent nitrogen atoms, increasing polarity and potential hydrogen bonding compared to benzene or pyridine analogs.
  • The 6-methyl substitution enhances lipophilicity, favoring membrane permeability but may reduce aqueous solubility.

Summary Table of Preparation Methods

Method Type Description Advantages Limitations
Oxidative Coupling Direct coupling of thiols and amines to form sulfonamide Single-step, no pre-functionalization needed Requires careful control of oxidation state
Sulfonyl Chloride Route Chlorosulfonation followed by amine reaction High yield, well-established Requires handling corrosive reagents
Methylation Post-sulfonamide Alkylation of sulfonamide nitrogen with methylating agents Enables precise N-methylation Use of toxic methylating agents

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethylpyridazine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The methyl groups on the pyridazine ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines or other derivatives.

Scientific Research Applications

N,N,6-trimethylpyridazine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,6-trimethylpyridazine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is involved in folate synthesis. This inhibition disrupts the production of folate, an essential nutrient for bacterial growth, leading to the antibacterial effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Notable Properties
This compound C₇H₁₁N₃O₂S 217.25 Pyridazine N,N-dimethyl sulfonamide, 6-methyl High lipophilicity, moderate solubility
5-Amino-2,N,N-trimethyl-benzenesulfonamide C₉H₁₄N₂O₂S 214.28 Benzene 2,N,N-trimethyl, 5-amino Enhanced solubility (amino group)
N-Cyclohexyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide C₁₂H₂₀N₄O₂S 284.38 Pyridine N-cyclohexyl, 6-hydrazinyl, N-methyl Chelating potential, bulky substituents
N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C₂₁H₂₁N₃O₄S₂ 443.50 Pyridazine 6-methylsulfonyl, tetrahydronaphthalene-sulfonamide High molecular weight, π-π interactions

Core Heterocycle Differences

  • Pyridazine vs. Benzene/Pyridine: The pyridazine core in this compound introduces two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to benzene (e.g., 5-amino-2,N,N-trimethyl-benzenesulfonamide) . Pyridine-based analogs (e.g., N-cyclohexyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide) lack the dual nitrogen configuration, reducing electronic complexity .
  • Electron Effects :
    The methylsulfonyl group in N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-... () is strongly electron-withdrawing, lowering the pKa of the sulfonamide proton compared to the methyl-substituted target compound .

Substituent Effects

  • Methyl vs. Methylsulfonyl: The 6-methyl group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes.
  • Amino and Hydrazinyl Groups: 5-Amino-2,N,N-trimethyl-benzenesulfonamide’s amino group () improves solubility via hydrogen bonding but may reduce metabolic stability.

Molecular Weight and Drug-Likeness

  • The target compound’s low molecular weight (217.25 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability. In contrast, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-...

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